2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid

Kynureninase inhibition Neuropharmacology Structure-activity relationship

2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid (CAS 440354-06-3), also referred to as 3-hydroxydesaminokynurenine or AHBA, is a synthetic structural analogue of the tryptophan metabolite kynurenine. This compound functions as a potent, mixed competitive/non-competitive inhibitor of kynureninase (EC 3.7.1.1), a pyridoxal-5′-phosphate-dependent enzyme that catalyzes the hydrolytic cleavage of kynurenine and 3-hydroxykynurenine to anthranilic acids and alanine.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 440354-06-3
Cat. No. B3267025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid
CAS440354-06-3
Synonyms2-amino-4-(3'-hydroxyphenyl)-4-hydroxybutanoic acid
2-amino-HPHBA
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(CC(C(=O)O)N)O
InChIInChI=1S/C10H13NO4/c11-8(10(14)15)5-9(13)6-2-1-3-7(12)4-6/h1-4,8-9,12-13H,5,11H2,(H,14,15)
InChIKeyAPPLEPDDBNLZPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid (CAS 440354-06-3): A High-Potency Kynureninase Inhibitor for Neuropharmacology Research


2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid (CAS 440354-06-3), also referred to as 3-hydroxydesaminokynurenine or AHBA, is a synthetic structural analogue of the tryptophan metabolite kynurenine [1]. This compound functions as a potent, mixed competitive/non-competitive inhibitor of kynureninase (EC 3.7.1.1), a pyridoxal-5′-phosphate-dependent enzyme that catalyzes the hydrolytic cleavage of kynurenine and 3-hydroxykynurenine to anthranilic acids and alanine [2]. By inhibiting kynureninase, the compound modulates the kynurenine pathway, which is implicated in the biosynthesis of the neurotoxin quinolinic acid—an NMDA receptor agonist associated with neuronal cell death in Huntington's disease, Alzheimer's disease, and AIDS-related dementia [2]. The compound has a molecular formula of C10H13NO4, a molecular weight of approximately 211.21 g/mol, and is commercially available at standard purities of ≥97% with accompanying QC documentation (NMR, HPLC, GC) .

Why Generic Kynurenine Analogs Cannot Substitute for 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid in Kynureninase Inhibition


The kynureninase active site exhibits exquisite sensitivity to the substitution pattern on the aromatic ring of substrate-analogue inhibitors. The 3-hydroxyl group on the phenyl ring of 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid serves as a critical hydrogen-bond donor that profoundly enhances binding affinity [1]. Methylation of this hydroxyl group to yield 3-methoxydesaminokynurenine results in a 3000-fold loss of affinity for the human enzyme (Ki from 5 nM to 15 μM), while complete removal of the 3-substituent (as in desaminokynurenine, Ki = 23.2 μM) or replacement with a naphthyl group (Ki = 22 μM) similarly abrogates potency [1][2]. Furthermore, the potency of kynureninase inhibitors is strongly species-specific—the 3-hydroxy derivative exhibits a Ki of 5 nM for recombinant human kynureninase versus 100 nM for the bacterial enzyme, whereas the methoxylated analog shows no species discrimination [1]. These structure-activity relationships demonstrate that generic substitution by other kynurenine analogs will not reproduce the target compound's inhibitory profile, making compound identity verification essential for reproducible research.

Quantitative Differentiation Evidence for 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid vs. Closest Kynureninase Inhibitor Analogs


3000-Fold Greater Affinity for Recombinant Human Kynureninase Compared to the 3-Methoxy Analog

The target compound, 3-hydroxydesaminokynurenine, inhibits recombinant human kynureninase with a Ki of 5 nM. Its closest structural analog, 3-methoxydesaminokynurenine—differing only by methylation of the 3-hydroxyl group—exhibits a Ki of 15 μM, representing a 3000-fold reduction in binding affinity [1]. The authors explicitly attribute this difference to the loss of hydrogen-bond donation capacity upon methylation [1].

Kynureninase inhibition Neuropharmacology Structure-activity relationship

200-Fold Greater Affinity for Bacterial Kynureninase Compared to the 3-Methoxy Analog

Against tryptophan-induced kynureninase from Pseudomonas fluorescens, the target compound exhibits a Ki of 100 nM [1]. The 3-methoxy analog, by comparison, shows a 200-fold decrease in affinity (Ki ≈ 20 μM) [1]. This cross-species consistency in the hydroxyl group's importance confirms its fundamental role in active-site recognition.

Bacterial kynureninase Enzyme inhibition Species specificity

100- to 4000-Fold Greater Potency than Natural Substrate Kynurenine and Desaminokynurenine

The natural kynureninase substrate L-kynurenine acts as a weak inhibitor with a Ki of 20 μM, and D-kynurenine gives a Ki of 12 μM [1]. Desaminokynurenine, the non-hydroxylated parent scaffold, has a Ki of 23.2 μM [2]. By contrast, 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid achieves Ki values of 5–100 nM depending on species [1], making it 120- to 4000-fold more potent than these baseline comparators.

Natural substrate comparison Kynurenine pathway Enzyme kinetics

Human Enzyme Selectivity: 8-Fold Greater Affinity for Human vs. Rat Kynureninase, Informing Species-Specific Experimental Design

The 3-hydroxydesaminokynurenine inhibitor displays marked species specificity: Ki = 5 nM for recombinant human kynureninase versus Ki = 100 nM for rat hepatic kynureninase, an 20-fold difference [1]. The 3-methoxy analog, by contrast, shows no significant species discrimination [1]. This species-selectivity profile is consistent with the human enzyme's strict substrate specificity for 3-hydroxykynurenine (Km = 3.0 μM) versus the rat enzyme's broader substrate tolerance [1].

Species selectivity Human kynureninase Therapeutic target validation

Validated Commercial Purity (≥97%) with Multi-Method QC Documentation Enabling Reproducible Enzyme Assays

Commercial sourcing from Bidepharm provides 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid at a standard purity of ≥97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is critical given that structurally similar impurities (e.g., the 3-methoxy analog or desaminokynurenine) would directly confound enzyme inhibition measurements given the 200- to 3000-fold potency differences described above.

Chemical purity Quality control Reproducibility

Optimal Research Application Scenarios for 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid Based on Quantitative Differentiation Evidence


Human Kynureninase Inhibition Studies for Neurodegenerative Disease Target Validation

In assays requiring selective and potent inhibition of recombinant human kynureninase—such as target validation studies for Huntington's disease, Alzheimer's disease, or AIDS-related dementia—this compound provides a Ki of 5 nM, which is 3000-fold superior to its 3-methoxy analog [1]. This potency enables complete enzyme inhibition at low nanomolar concentrations, minimizing off-target effects at higher compound concentrations and allowing clean pharmacological dissection of the kynurenine pathway's role in quinolinic acid neurotoxicity [1].

Cross-Species Comparative Enzymology to De-Risk Preclinical Translation

The compound's differential potency across species (human Ki = 5 nM, rat Ki = 100 nM, bacterial Ki = 100 nM) makes it a calibrated tool for cross-species kynureninase studies [1]. Researchers can use these defined Ki values to normalize inhibitor concentrations across species, ensuring equivalent target engagement when translating findings from rodent models to human enzyme systems—a capability not offered by the non-discriminating 3-methoxy analog [1].

Structure-Activity Relationship (SAR) Studies on Kynureninase Inhibitor Scaffolds

The well-characterized 3000-fold potency differential between the 3-hydroxy and 3-methoxy analogs provides a robust positive control for SAR campaigns exploring hydrogen-bond donor requirements at the kynureninase active site [1]. Procurement of the authenticated 3-hydroxy compound ensures that SAR datasets are anchored to a reference inhibitor with precisely defined Ki values across multiple species [1].

High-Sensitivity Fluorescence-Based Kynureninase Activity Assays Requiring Defined Inhibitor Standards

In fluorescence-based kynureninase assays where inhibitor potency directly determines assay window and sensitivity, the compound's low nanomolar Ki values (5–100 nM) provide a high-potency standard for calibrating dose-response curves [1]. The availability of ≥97% pure material with NMR, HPLC, and GC documentation ensures that inhibitor stock concentrations are accurately known, which is critical given that the steep potency gradient means small weighing errors could lead to large shifts in apparent IC50.

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